molecular formula C30H46O8 B150456 Periplocymarin CAS No. 32476-67-8

Periplocymarin

Katalognummer B150456
CAS-Nummer: 32476-67-8
Molekulargewicht: 534.7 g/mol
InChI-Schlüssel: XRWQBDJPMXRDOQ-YUUDFPFBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Periplocymarin (PPM) is a cardiac glycoside isolated from Cortex periplocae and has been recognized for its strong anti-tumor effects against various cancer cells. It is also an effective component used in Traditional Chinese Medicine, particularly known for its cardiotonic properties, such as promoting calcium influx into cardiomyocytes . Despite its potential benefits, the clinical application of periplocymarin is limited due to its cardiotoxicity and rapid metabolism .

Synthesis Analysis

To improve the bioavailability and cellular uptake of periplocymarin, a prodrug approach has been explored. A periplocymarin-linoleic acid (PL) prodrug was synthesized through esterification and subsequently integrated into PEGylated liposomes (PL-Lip) using film dispersion techniques. This novel formulation showed better colloid stability, sustained drug release, and enhanced tumor targeting compared to its nano-prodrug counterpart (PL-SNP), indicating a promising strategy for clinical application .

Molecular Structure Analysis

Periplocymarin's molecular structure is characteristic of cardiac glycosides, which are known for their ability to increase myocardial contractility. The structure-activity relationship within this class of compounds suggests that variations in the number of sugar molecules can influence their potency. For instance, periplocymarin is less potent than periplocin, indicating that the specific molecular structure of periplocymarin may not be optimal for maximum activity .

Chemical Reactions Analysis

The chemical behavior of periplocymarin in biological systems has been studied to some extent. It has been shown to protect against myocardial fibrosis by regulating key enzymes such as eNOS and COX-2, which are involved in metabolic processes of cardiomyocytes. This regulation is part of the mechanism by which periplocymarin exerts its anti-fibrotic function .

Physical and Chemical Properties Analysis

Periplocymarin exhibits high permeability and is not a substrate for P-glycoprotein efflux, which is beneficial for its absorption and distribution. Additionally, it does not inhibit cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions. These properties make periplocymarin a promising candidate for further drug development . Pharmacokinetic studies have been facilitated by the development of sensitive LC-MS/MS assays for the determination of periplocymarin in biological samples, which have been applied to studies in rats .

Wissenschaftliche Forschungsanwendungen

5. Inhibiting Na+ -K+ -ATPase in Cardiomyocytes

  • Summary of Application: Periplocymarin has been found to increase myocardial contractility by enhancing Ca2+ influx through the inhibition of Na+ -K+ -ATPase in cardiomyocytes .
  • Results: The research provided a novel insight for exploring better inotropic drugs .

6. Forming Redox-Responsive Prodrug-Nanoparticles

  • Summary of Application: Periplocymarin has been used to form redox-responsive prodrug-nanoparticles, which could potentially improve its tumor selectivity and reduce its cardiovascular toxicity .
  • Results: The results or outcomes obtained were not detailed in the source .

5. Anti-Cancer Drug-Induced Cardiotoxicity

  • Summary of Application: Periplocymarin has been found to alleviate heart failure and excessive accumulation of ceramides induced by Doxorubicin, an anti-cancer drug .
  • Methods of Application: In the study, mice were divided into three groups: control, Doxorubicin, and Doxorubicin+Periplocymarin. The cardiac function and apoptosis were measured .
  • Results: Periplocymarin administration greatly improved the Doxorubicin-induced cardiac dysfunction and attenuated Doxorubicin-induced cardiomyocyte apoptosis .

6. Improving Cellular Uptake and Bioavailability

  • Summary of Application: Periplocymarin, when combined with PEGylated liposome, showed improved cellular uptake and bioavailability .
  • Methods of Application: The periplocymarin-linoleic acid prodrug was constructed by conjugating the linoleic acid with Periplocymarin via esterification, which was further facilitated to form PEGylated liposome through film dispersion .
  • Results: Compared with self-assembling nano-prodrug, PEGylated liposome showed better colloid stability, sustained drug release kinetics, and enhanced cellular uptake by tumor cells .

Zukünftige Richtungen

Periplocymarin has shown potential in treating heart failure and various cancers . Future research could focus on further investigating its mechanisms of action and potential therapeutic applications. It might be a safe and promising anti-cancer drug that needs to be further studied .

Eigenschaften

IUPAC Name

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWQBDJPMXRDOQ-YUUDFPFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317267
Record name Periplocymarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3S,5S,10R,13R,14S,17S)-5,14-Dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyl-oxan-2-YL]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[A]phenanthren-17-YL]-5H-furan-2-one

CAS RN

32476-67-8
Record name Periplocymarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32476-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Periplocymarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032476678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Periplocymarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERIPLOCYMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M3584249U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Periplocymarin
Reactant of Route 2
Periplocymarin
Reactant of Route 3
Periplocymarin
Reactant of Route 4
Periplocymarin
Reactant of Route 5
Periplocymarin
Reactant of Route 6
Periplocymarin

Citations

For This Compound
310
Citations
ONK Martey, X He, H Xing, F Deng… - … & Drug Disposition, 2014 - Wiley Online Library
… Periplocymarin, a cardiac glycoside isolated from Periploca … to investigate the potential for periplocymarin to interact with P-… The in vitro and in situ permeability of periplocymarin were …
Number of citations: 14 onlinelibrary.wiley.com
S Wang, X Yu, S Wu, W Yang, Y Gao… - Biomedical …, 2022 - Wiley Online Library
A sensitive and specific ultra‐performance liquid chromatographic–tandem mass spectrometric method was developed and validated to simultaneously determine periplocin, …
W Yun, L Qian, Y Cheng, W Tao, R Yuan… - Frontiers in …, 2020 - frontiersin.org
… of periplocymarin, we examined the effect of periplocymarin on intracellular Ca 2+ levels in isolated NRVMs. The results showed that both digoxin and periplocymarin leaded …
Number of citations: 8 www.frontiersin.org
Y Cheng, G Wang, L Zhao, S Dai, J Han, X Hu… - Frontiers in …, 2021 - frontiersin.org
Colorectal cancer (CRC) is one of the most common cancers worldwide, and approximately one-third of CRC patients present with metastatic disease. Periplocymarin (PPM), a cardiac …
Number of citations: 11 www.frontiersin.org
W Yun, L Qian, R Yuan, H Xu - Biomedicine & Pharmacotherapy, 2021 - Elsevier
… Our group previously reported that periplocymarin exerted … and underlying mechanism of periplocymarin in isoproterenol (… reversed by administration of periplocymarin (5 mg/kg/day). …
Number of citations: 9 www.sciencedirect.com
WA Jacobs, A Hoffmann - Journal of Biological Chemistry, 1928 - Elsevier
Closely allied to the family of Apocynaces, which embraces a number of plants yielding heart poisons such as the strophanthins, is the family of Asclepiadacese. Belonging to the latter …
Number of citations: 36 www.sciencedirect.com
J He, F Bo, Y Tu, JT Azietaku, T Dou, H Ouyang… - … of Pharmaceutical and …, 2015 - Elsevier
A sensitive and reliable LC–MS/MS method was developed and validated for the simultaneous determination of periplocin and its two metabolites (periplocymarin and periplogenin) in …
Number of citations: 19 www.sciencedirect.com
HY Zhang, WQ Xu, Y Zheng, E Omari-Siaw, Y Zhu… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… , we designed octreotide conjugated periplocymarin, a cardiac … distribution in heart and liver than periplocymarin. Furthermore, in vivo … Altogether, octreotide-conjugated periplocymarin …
Number of citations: 20 www.ncbi.nlm.nih.gov
H Zhang, S Wei, Y Zhang, A Pan, M Adu-Frimpong… - Drug Delivery, 2022 - Taylor & Francis
… to improve the efficiency of periplocymarin in vivo. The periplocymarin-linoleic acid (PL) … and tumor-targeting delivery of periplocymarin with enhanced clinical application prospect. …
Number of citations: 3 www.tandfonline.com
W Yun, L Qian, R Yuan, H Xu - Frontiers in Cardiovascular Medicine, 2021 - frontiersin.org
… Our results revealed that periplocymarin administration … that the pretreatment of periplocymarin suppressed DOX-… the pre-treatment of periplocymarin could reverse this phenomenon. …
Number of citations: 6 www.frontiersin.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.